2,4-dimethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
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Overview
Description
2,4-Dimethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two methoxy groups attached to the benzene ring and a 1,2,4-oxadiazole moiety linked through a methyl group to the nitrogen atom of the benzamide structure. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydrazine hydrate under acidic conditions to form the corresponding amidrazone, which is then cyclized using an oxidizing agent such as iodine or bromine.
Attachment of the oxadiazole moiety to the benzamide: The oxadiazole intermediate is then reacted with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The methoxy groups can be substituted with other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or ammonia in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2,4-Dimethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets. The oxadiazole moiety can interact with enzymes or receptors, modulating their activity. The methoxy groups may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzamide: Lacks the oxadiazole moiety, resulting in different chemical and biological properties.
N-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide: Lacks the methoxy groups, which can affect its reactivity and biological activity.
2,4-Dimethoxy-N-(methyl)benzamide: Lacks the oxadiazole moiety, leading to different applications and properties.
Uniqueness
2,4-Dimethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is unique due to the presence of both methoxy groups and the oxadiazole moiety. This combination imparts specific chemical reactivity and potential biological activities that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
2,4-dimethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-8-15-12(20-16-8)7-14-13(17)10-5-4-9(18-2)6-11(10)19-3/h4-6H,7H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTNXUJKZWXSIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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